- Efficient synthesis of N-oxide derivatives: Substituted 2-(2-(pyridyl-N-oxide)methylsulphinyl)benzimidazoles, Synthetic Communications, 2007, 37(17), 2861-2868
Cas no 953787-60-5 (Pantoprazole N-Oxide)
Pantoprazole N-Oxide Chemical and Physical Properties
Names and Identifiers
-
- Pantoprazole N-Oxide
- 4-Bromo-2-(trifluoromethyl) benzonitrile
- 6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole
- 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
- 2-(((5-(difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl) methyl)-3,4-dimethoxypyridine 1-oxide
- 2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine 1-oxide
- 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole
- 5-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole
- 2-[[[5-(Difluoromethoxy)-1H-benzoimida
- 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (ACI)
- Pantoprazole N-Oxide; 6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
- AKOS030631702
- CS-0129949
- BS-17963
- 2-(((5-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine 1-oxide
- DTXSID00635351
- 2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine1-oxide
- BHJURHFGXQKOST-UHFFFAOYSA-N
- 953787-60-5
- PANTOPRAZOLE IMPURITY G
- C16H15F2N3O5S
-
- MDL: MFCD30730077
- Inchi: 1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)
- InChI Key: BHJURHFGXQKOST-UHFFFAOYSA-N
- SMILES: [O-][N+]1C(CS(C2NC3C(=CC=C(C=3)OC(F)F)N=2)=O)=C(OC)C(OC)=CC=1
Computed Properties
- Exact Mass: 399.07000
- Monoisotopic Mass: 399.07004809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 520
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118
- XLogP3: 1.4
Experimental Properties
- Melting Point: 160°C dec.
- PSA: 118.11000
- LogP: 3.78350
Pantoprazole N-Oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P183010-5mg |
Pantoprazole N-Oxide |
953787-60-5 | 5mg |
$131.00 | 2023-05-17 | ||
| TRC | P183010-10mg |
Pantoprazole N-Oxide |
953787-60-5 | 10mg |
$ 187.00 | 2023-09-06 | ||
| TRC | P183010-25mg |
Pantoprazole N-Oxide |
953787-60-5 | 25mg |
$ 466.00 | 2023-09-06 | ||
| TRC | P183010-50mg |
Pantoprazole N-Oxide |
953787-60-5 | 50mg |
$ 931.00 | 2023-09-06 | ||
| TRC | P183010-100mg |
Pantoprazole N-Oxide |
953787-60-5 | 100mg |
$1454.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35705-50mg |
2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine 1-oxide |
953787-60-5 | 95% | 50mg |
¥404.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X35705-100mg |
2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine 1-oxide |
953787-60-5 | 95% | 100mg |
¥697.0 | 2024-07-18 | |
| Alichem | A029188323-100mg |
2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine1-oxide |
953787-60-5 | 97% | 100mg |
$235.40 | 2023-08-31 | |
| Alichem | A029188323-250mg |
2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine1-oxide |
953787-60-5 | 97% | 250mg |
$362.56 | 2023-08-31 | |
| Alichem | A029188323-1g |
2-(((6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,4-dimethoxypyridine1-oxide |
953787-60-5 | 97% | 1g |
$932.80 | 2023-08-31 |
Pantoprazole N-Oxide Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized
- Method for preparing pantoprazole sodium N-oxide, China, , ,
Pantoprazole N-Oxide Raw materials
Pantoprazole N-Oxide Preparation Products
Pantoprazole N-Oxide Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Pantoprazole N-Oxide
Comprehensive Overview of Pantoprazole N-Oxide (CAS No. 953787-60-5): Properties, Applications, and Industry Insights
Pantoprazole N-Oxide (CAS No. 953787-60-5) is a critical intermediate in pharmaceutical synthesis, particularly in the production of proton pump inhibitors (PPIs). This compound, a derivative of pantoprazole, has garnered significant attention due to its role in enhancing drug stability and bioavailability. Researchers and manufacturers are increasingly focusing on Pantoprazole N-Oxide impurities and Pantoprazole N-Oxide synthesis to optimize therapeutic formulations.
The chemical structure of Pantoprazole N-Oxide features a sulfoxide group, which contributes to its unique reactivity and applications. Recent studies highlight its importance in pharmaceutical intermediates and API manufacturing, aligning with the growing demand for high-purity compounds in drug development. Industry trends, such as the rise of green chemistry and sustainable synthesis, have further propelled interest in this compound.
One of the most searched questions about Pantoprazole N-Oxide is its metabolic pathway and degradation products. Analytical techniques like HPLC and LC-MS are commonly employed to study these aspects, ensuring compliance with regulatory standards such as ICH guidelines. Additionally, the compound’s solubility and stability under various pH conditions are key topics in formulation research.
In the context of drug safety, Pantoprazole N-Oxide is often discussed alongside genotoxic impurities and control strategies. Regulatory bodies like the FDA and EMA emphasize stringent limits for such impurities, driving innovation in analytical method development. This aligns with the broader industry shift toward quality by design (QbD) principles.
From a commercial perspective, the global market for Pantoprazole N-Oxide is influenced by the expanding use of gastrointestinal therapeutics. The compound’s relevance in generic drug manufacturing and patent expiration strategies makes it a focal point for pharmaceutical companies. Recent advancements in continuous flow chemistry have also streamlined its production, reducing costs and environmental impact.
In summary, Pantoprazole N-Oxide (CAS No. 953787-60-5) is a versatile compound with multifaceted applications in modern pharmaceuticals. Its role in drug development, regulatory compliance, and sustainable manufacturing underscores its importance in the industry. As research continues, this compound is poised to remain a key player in advancing therapeutic solutions.
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